molecular formula C25H29N5O3 B2468919 N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 946372-93-6

N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2468919
CAS No.: 946372-93-6
M. Wt: 447.539
InChI Key: TWVQABVSLKTBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-Methylphenyl)-4-[2-Methyl-6-(4-Methylphenoxy)Pyrimidin-4-yl]Piperazine-1-Carboxamide is a carboxamide derivative featuring:

  • A 2-methoxy-5-methylphenyl group attached to the carboxamide nitrogen.
  • A piperazine ring connected to a substituted pyrimidine core (2-methyl and 6-(4-methylphenoxy) groups). This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry. The methoxy and methylphenoxy substituents likely enhance lipophilicity and metabolic stability compared to more polar analogs.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-17-5-8-20(9-6-17)33-24-16-23(26-19(3)27-24)29-11-13-30(14-12-29)25(31)28-21-15-18(2)7-10-22(21)32-4/h5-10,15-16H,11-14H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVQABVSLKTBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the pyrimidinyl and phenyl groups through nucleophilic substitution reactions. The methoxy and methyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide linkage through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Catalysts and reagents are carefully selected to minimize side reactions and improve the overall selectivity of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Treatment with HCl in dioxane/THF at 60°C cleaves the amide bond, producing carboxylic acid intermediates (e.g., compound 12 in ).

  • Basic Hydrolysis : NaOH in aqueous ethanol facilitates saponification, releasing the free amine and carboxylic acid.

Conditions :

Reaction TypeReagentsTemperatureYieldSource
AcidicHCl/THF60°C90%

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing substituents. For instance:

  • Phenoxy Group Replacement : The 4-methylphenoxy group at position 6 of the pyrimidine can be displaced by stronger nucleophiles (e.g., amines or thiols) under catalytic InCl₃ in ethanol ( ).

Example Reaction :

Pyrimidine-OAr+NuInCl3,EtOHPyrimidine-Nu+ArO\text{Pyrimidine-OAr} + \text{Nu}^- \xrightarrow{\text{InCl}_3, \text{EtOH}} \text{Pyrimidine-Nu} + \text{ArO}^-

Key Conditions: Ultrasound irradiation (25 kHz, 40°C, 20 min) enhances reaction efficiency ( ).

Piperazine Ring Functionalization

The piperazine core undergoes alkylation, acylation, and coupling reactions:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in DMF forms N-alkylated derivatives ( ).

  • Acylation : Acetic anhydride or acyl chlorides modify the piperazine nitrogen, yielding acylated products.

Notable Example :

  • Suzuki Coupling : The piperazine-linked pyrimidine reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives ( ).

Oxidation of Methyl Groups

The 2-methyl substituent on the pyrimidine and 4-methylphenoxy group can be oxidized to carboxylic acids using KMnO₄ or CrO₃ in acidic media.

Mechanism :

-CH3KMnO4,H+-COOH\text{-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-COOH}

Applications: Introduces polar groups for enhanced solubility or further derivatization ().

Ultrasound-Assisted Multicomponent Reactions

Adopting methodologies from pyrano[2,3-c]pyrazole synthesis ( ), this compound could participate in one-pot reactions under ultrasound irradiation (40°C, 20 min) with InCl₃ catalysis. Such conditions promote rapid cyclization or coupling without requiring inert atmospheres.

Advantages :

  • 95% yields in 20 min ( ).

  • Green solvent systems (50% EtOH).

Protection/Deprotection Strategies

  • Boc Protection : The piperazine nitrogen is protected using Boc anhydride and DMAP in 1,4-dioxane/DMF, enabling selective functionalization of other sites ( ).

  • Deprotection : HCl in THF removes Boc groups quantitatively ( ).

Typical Protocol :

StepReagentsTimeYield
Boc ProtectionBoc₂O, DMAP, dioxane2–6 h85%
DeprotectionHCl/dioxane2 h90%

Bioconjugation via Carboxamide Linkage

The carboxamide group serves as a handle for coupling with biomolecules (e.g., peptides or antibodies) using EDC/NHS chemistry:

R-CO-NH-Ar+Biomolecule-NH2EDC, NHSR-CO-NH-Biomolecule\text{R-CO-NH-Ar} + \text{Biomolecule-NH}_2 \xrightarrow{\text{EDC, NHS}} \text{R-CO-NH-Biomolecule}

Applications: Targeted drug delivery systems ().

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
HydrolysisHCl/THF, 60°CCarboxylic acid90%
Nucleophilic SubstitutionInCl₃, EtOH, ultrasoundPyrimidine-thiol/amine derivatives80–95%
Piperazine AlkylationBenzyl bromide, DMF, rtN-Benzylpiperazine75%
OxidationKMnO₄, H₂SO₄Carboxylic acid65%

Mechanistic Insights

  • Ultrasound Role : Cavitation effects enhance mass transfer and reduce reaction time ( ).

  • InCl₃ Catalysis : Stabilizes transition states in NAS via Lewis acid activation ( ).

Scientific Research Applications

Overview

Recent studies have highlighted the anticancer potential of various piperazine derivatives, including N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide. The compound's structure suggests it may interact with multiple biological targets, making it a candidate for further investigation in cancer treatment.

Case Studies

  • Screening for Anticancer Activity : A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that several piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties .
  • Structure-Activity Relationship (SAR) : Research into the SAR of piperazine compounds has shown that modifications to the phenyl and pyrimidine rings can enhance anticancer activity. The presence of electron-donating groups, such as methoxy groups, has been correlated with increased potency against tumor cells .

Data Table: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
This compoundA375 (melanoma)TBDApoptosis induction
Piperazine Derivative AMCF-7 (breast cancer)15.5Cell cycle arrest
Piperazine Derivative BHepG2 (liver cancer)10.3Inhibition of proliferation

Overview

The neuropharmacological properties of piperazine derivatives have gained attention due to their potential use in treating neurological disorders. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems.

Case Studies

  • Antidepressant Activity : Some studies suggest that piperazine derivatives can modulate serotonin and norepinephrine levels, leading to antidepressant-like effects in animal models. This mechanism could be relevant for this compound as well, warranting further exploration .
  • Anxiolytic Properties : Research has indicated that certain piperazine compounds exhibit anxiolytic effects in behavioral tests. Investigating the anxiolytic potential of this specific compound could provide insights into its therapeutic applications in anxiety disorders .

Overview

Beyond anticancer and neuropharmacological applications, this compound may exhibit other biological activities such as antimicrobial and anti-inflammatory effects.

Case Studies

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting that modifications to the piperazine framework can enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : Initial findings indicate that certain piperazine compounds can inhibit pro-inflammatory cytokines, which may position them as candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues of Pyrimidine-Piperazine Carboxamides

Table 1: Structural Comparison of Selected Carboxamide Derivatives
Compound Name Aromatic Substituents Heterocyclic Modifications Key Functional Groups Reference
Target Compound 2-methoxy-5-methylphenyl, 4-methylphenoxy Piperazine linked to pyrimidine Carboxamide, methoxy, methylphenoxy
Compound 7 () 3-(4-nitrophenoxy)propyl Piperazine with morpholine-carbonyl Nitro, morpholine
Compound 12a () 3-methoxyphenoxy Piperazine with morpholine-carbonyl Methoxy, morpholine
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-chlorophenyl Ethyl-piperazine Chloro, ethyl
Biopharmacule Compounds () 2-chloro-6-methylphenyl Piperazine with hydroxyethyl Chloro, methyl, thiazole

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (Compound 7) and chloro () substituents may reduce solubility but enhance reactivity or binding affinity in biological systems . Electron-Donating Groups (EDGs): Methoxy and methylphenoxy groups (target compound) likely improve lipophilicity and stability compared to EWGs .

Key Findings :

  • Coupling Agents : TBTU with DIEA in CH₂Cl₂ () is a standard approach for carboxamide bond formation, though yields are unspecified .
  • Deprotection Efficiency: The use of K₂CO₃ in methanol/water () achieved a high yield (97.9%), suggesting robust conditions for piperidine deprotection .
  • Target Compound Synthesis : While direct data is unavailable, analogous methods (e.g., TBTU/DIEA for carboxamide coupling) may apply.

Physicochemical and Conformational Properties

  • Piperazine Conformation : The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () is common in piperazine derivatives and may influence binding to biological targets .

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperazine derivatives, which have been explored for various therapeutic applications, including neuropharmacology and antimicrobial activity.

The molecular structure of the compound can be described by the following details:

PropertyValue
Molecular Formula C18H21N3O4
Molecular Weight 345.38 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazine derivatives are known to exhibit affinity for serotonin receptors, dopamine receptors, and other targets involved in neurological pathways.

Potential Mechanisms:

  • NK(1) Receptor Antagonism : Similar compounds have shown activity as NK(1) receptor antagonists, which may contribute to their efficacy in treating conditions like anxiety and depression .
  • Cholinesterase Inhibition : Some piperazine derivatives have been reported to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds indicated that many synthesized derivatives showed moderate to good antibacterial effects against a range of pathogens .

Neuropharmacological Effects

In vitro studies have highlighted the neuropharmacological potential of piperazine derivatives, including anxiolytic and antidepressant-like effects in animal models. For instance, compounds similar to this compound have been tested for their ability to modulate serotonin and dopamine levels in the brain, which are critical for mood regulation .

Case Studies

  • Case Study on Antidepressant Activity : A derivative structurally similar to the compound was evaluated in a rodent model for its antidepressant properties. The study found significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could protect neuronal cells by reducing reactive oxygen species (ROS) levels, thereby supporting their potential use in neurodegenerative diseases .

Q & A

Basic Question: What are the key structural features influencing the compound’s conformation and intermolecular interactions?

Methodological Answer:
The compound’s conformation is determined by dihedral angles between the pyrimidine ring and substituents. For analogous pyrimidine derivatives, dihedral angles between the pyrimidine core and aryl groups (e.g., 12.8° for phenyl groups) dictate planarity and steric interactions . Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize six-membered rings, while weak C–H⋯O and C–H⋯π interactions contribute to crystal packing . To confirm these features, use X-ray crystallography and compare with density functional theory (DFT) calculations to validate torsional angles and hydrogen-bonding networks.

Basic Question: What synthetic strategies are effective for constructing the pyrimidine-piperazine-carboxamide scaffold?

Methodological Answer:
Synthesis typically involves sequential coupling reactions. For example:

Pyrimidine Core Formation: Use 6-methyl-2-phenylpyrimidin-4-amine derivatives as intermediates, modifying substituents via nucleophilic aromatic substitution or Suzuki coupling .

Piperazine Introduction: React the pyrimidine intermediate with a piperazine derivative (e.g., 1-carboxamide-piperazine) using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base .

Purification: Employ column chromatography (silica gel, 10% methanol/ethyl acetate) and validate purity via HPLC and NMR spectroscopy .

Advanced Question: How can researchers resolve contradictions in binding affinity data for structurally similar analogs?

Methodological Answer:
Contradictions often arise from variations in assay conditions or conformational flexibility. To address this:

  • Comparative Crystallography: Solve crystal structures of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects on binding pockets .
  • Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations to assess ligand-receptor stability, focusing on hydrogen-bond retention and piperazine ring flexibility .
  • Dose-Response Validation: Re-test analogs under standardized conditions (e.g., FRET-based enzymatic assays) with triplicate replicates to minimize variability .

Advanced Question: What computational methods optimize reaction pathways for derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to map energy barriers for key steps like piperazine-carboxamide coupling .
  • Machine Learning (ML): Train ML models on existing reaction data (e.g., yield, solvent polarity) to predict optimal conditions (e.g., catalyst: Pd(OAc)₂, solvent: DMF, 80°C) .
  • ADMET Prediction: Employ tools like SwissADME to prioritize derivatives with favorable logP (2–5) and low CYP450 inhibition .

Advanced Question: How do substituents on the aryloxy group affect biological activity?

Methodological Answer:
Substituents modulate electronic and steric properties:

  • Electron-Withdrawing Groups (EWGs): Fluorine or chloro substituents enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites) but may reduce solubility. Use Hammett σ constants to quantify electronic effects .
  • Methoxy Groups: Improve metabolic stability by resisting oxidative degradation. Test stability in liver microsomes (e.g., human CYP3A4) .
  • Structure-Activity Relationship (SAR): Synthesize a library of analogs (e.g., 4-methylphenoxy vs. 4-ethylphenoxy) and assay against target enzymes (IC₅₀ values) to correlate substituent size with potency .

Basic Question: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks for piperazine protons (δ 2.5–3.5 ppm), pyrimidine aromatic protons (δ 7.0–8.5 ppm), and methoxy groups (δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy: Identify carboxamide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Question: How to design experiments assessing the compound’s selectivity across related biological targets?

Methodological Answer:

  • Panel Screening: Test against a panel of 50+ kinases or GPCRs at 1 µM concentration to identify off-target interactions .
  • Cryo-EM Analysis: Resolve ligand-bound complexes of primary vs. off-target receptors (e.g., dopamine D3 vs. D2 receptors) to identify selectivity-determining residues .
  • Thermal Shift Assays: Measure ΔTₘ shifts for target proteins to rank binding affinities .

Basic Question: What are common impurities observed during synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts: Unreacted piperazine intermediates or oxidized pyrimidine derivatives. Monitor via LC-MS with a C18 column (gradient: 5–95% acetonitrile/water) .
  • Purification: Use preparative HPLC (mobile phase: 0.1% TFA in water/acetonitrile) to isolate the main product.
  • Specification Limits: Set impurity thresholds at <0.15% per ICH guidelines .

Advanced Question: How can researchers validate hydrogen-bonding interactions in solution vs. solid state?

Methodological Answer:

  • Solid State: Use X-ray crystallography to map intermolecular H-bonds (e.g., N–H⋯O distances ~2.8 Å) .
  • Solution State: Perform NOESY NMR to detect through-space correlations between piperazine NH and methoxy groups .
  • DFT Calculations: Compare optimized gas-phase geometries with crystallographic data to assess solvent effects .

Advanced Question: What strategies mitigate metabolic instability in piperazine-containing analogs?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogen atoms (e.g., piperazine CH₂) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask carboxamide groups as ester prodrugs, hydrolyzed in vivo by carboxylesterases .
  • Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS/MS to pinpoint metabolic hot spots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.